Aripiprazole maleate
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Overview
Description
Aripiprazole maleate is a pharmaceutical compound primarily used as an atypical antipsychotic. It is commonly prescribed for the treatment of schizophrenia, bipolar disorder, major depressive disorder, and irritability associated with autism. This compound works by modulating the activity of neurotransmitters in the brain, particularly dopamine and serotonin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aripiprazole maleate involves multiple steps. One common method starts with the reaction of 7-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one with maleic acid. The reaction typically occurs in an organic solvent such as ethyl acetate, followed by crystallization to obtain the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale crystallization processes to ensure high purity and yield. The process includes the preparation of aripiprazole, followed by its reaction with maleic acid in a suitable solvent. The resulting product is then purified through crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Aripiprazole maleate undergoes various chemical reactions, including:
Oxidation: Aripiprazole can be oxidized to form its N-oxide derivative.
Reduction: Reduction reactions can convert aripiprazole to its corresponding amine.
Substitution: Substitution reactions can occur at the piperazine ring, leading to different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
Aripiprazole maleate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying drug-receptor interactions and developing new synthetic methodologies.
Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Extensively studied for its therapeutic effects in treating psychiatric disorders, including schizophrenia, bipolar disorder, and major depressive disorder.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
Mechanism of Action
Aripiprazole maleate exerts its effects through a combination of partial agonism and antagonism at various neurotransmitter receptors. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. This unique mechanism helps to stabilize dopamine and serotonin levels in the brain, thereby alleviating symptoms of psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
Brexpiprazole: Similar to aripiprazole, brexpiprazole is also a dopamine and serotonin receptor partial agonist. .
Uniqueness
Aripiprazole maleate’s unique pharmacological profile, characterized by its partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, sets it apart from other antipsychotics. This dual action allows for a more balanced modulation of neurotransmitter activity, reducing the risk of side effects commonly associated with full antagonists .
Properties
CAS No. |
129722-16-3 |
---|---|
Molecular Formula |
C27H31Cl2N3O6 |
Molecular Weight |
564.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C23H27Cl2N3O2.C4H4O4/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;5-3(6)1-2-4(7)8/h3-6,8,16H,1-2,7,9-15H2,(H,26,29);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
NNHYLMKWYUUVAI-BTJKTKAUSA-N |
Isomeric SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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